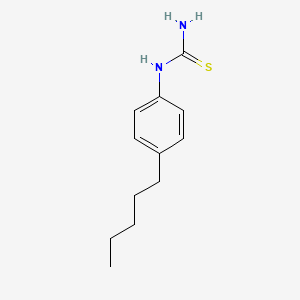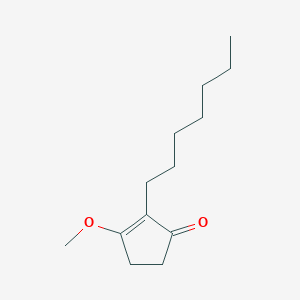![molecular formula C25H32O4 B14215261 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- CAS No. 776324-26-6](/img/structure/B14215261.png)
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,8,10-Tetraoxaspiro[55]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- is a complex organic compound known for its unique spiro structure, which consists of two cyclic ether rings connected by a single carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- typically involves the condensation of pentaerythritol with aldehydes under acidic conditions. The reaction is carried out at a pH of 3-5, using hydroquinone to stabilize the aldehyde and prevent polymerization . The reaction mixture is heated under reflux for several hours, followed by neutralization and removal of excess aldehyde and water. The product is then purified by recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of azeotropic distillation with organic solvents like benzene or toluene helps in the efficient removal of water, driving the reaction to completion .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ether oxygen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- has several applications in scientific research:
Polymer Chemistry: It is used as a crosslinking agent in the synthesis of polymers, enhancing their mechanical properties and stability.
Biological Studies: Researchers explore its potential as a building block for biologically active molecules, investigating its interactions with various biological targets.
Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to the development of innovative products.
Mécanisme D'action
The mechanism by which 2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- exerts its effects involves its ability to form stable cyclic structures. These structures can interact with various molecular targets, such as enzymes and receptors, modulating their activity. The compound’s spiro configuration allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane: This compound has a similar spiro structure but with vinyl groups instead of isopropyl groups.
3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane: Another related compound, differing in the presence of ethylidene groups.
Uniqueness
2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. Its isopropyl groups enhance its hydrophobicity and stability, making it particularly useful in applications requiring robust materials .
Propriétés
Numéro CAS |
776324-26-6 |
|---|---|
Formule moléculaire |
C25H32O4 |
Poids moléculaire |
396.5 g/mol |
Nom IUPAC |
3,9-bis(4-propan-2-ylphenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C25H32O4/c1-17(2)19-5-9-21(10-6-19)23-26-13-25(14-27-23)15-28-24(29-16-25)22-11-7-20(8-12-22)18(3)4/h5-12,17-18,23-24H,13-16H2,1-4H3 |
Clé InChI |
QNMBXUWOGMIZTG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)C2OCC3(CO2)COC(OC3)C4=CC=C(C=C4)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


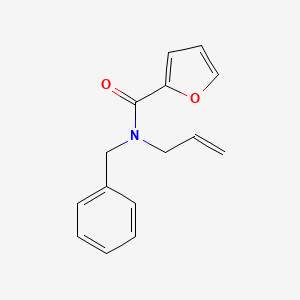
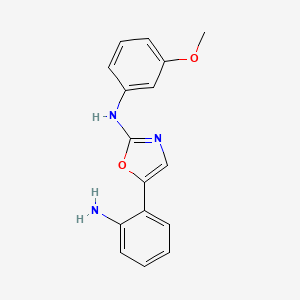
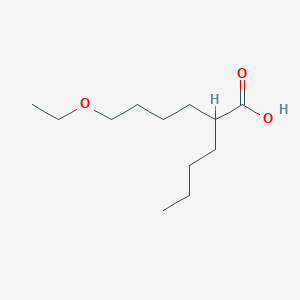

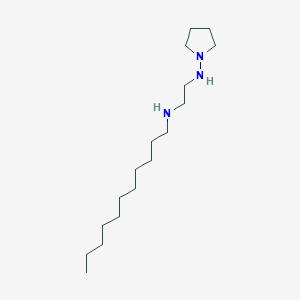



![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)

![[2-Ethoxy-2-(methylselanyl)ethenyl]benzene](/img/structure/B14215253.png)
